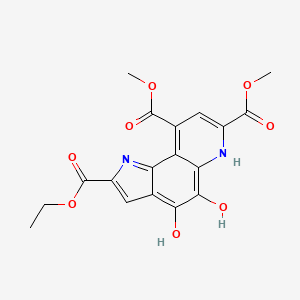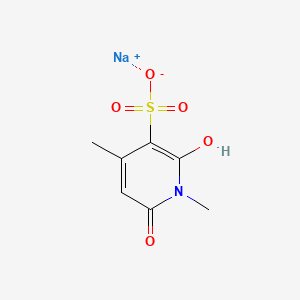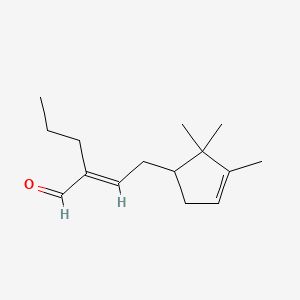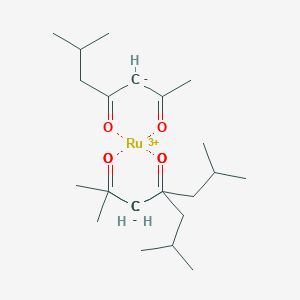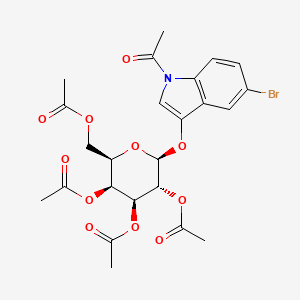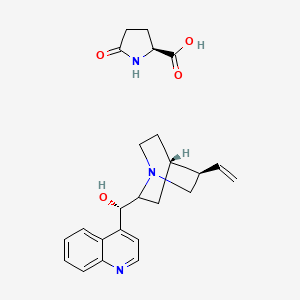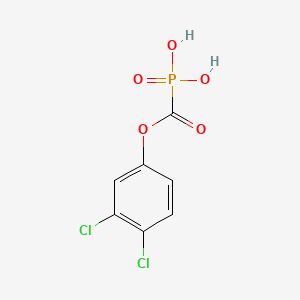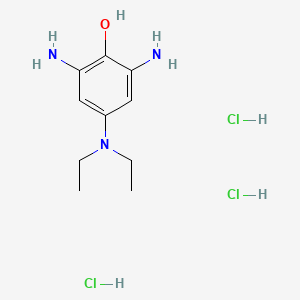
2,6-Diamino-4-(diethylamino)phenol trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diamino-4-(diethylamino)phenol trihydrochloride is a chemical compound with the molecular formula C10H20Cl3N3O and a molecular weight of 304.6443 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-4-(diethylamino)phenol trihydrochloride involves multiple steps, starting from the appropriate aromatic precursors. The reaction typically involves the nitration of an aromatic ring followed by reduction to introduce the amino groups. The diethylamino group is then introduced through a substitution reaction. The final step involves the formation of the trihydrochloride salt by treating the compound with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diamino-4-(diethylamino)phenol trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and diethylamino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and various substituted phenol derivatives .
Aplicaciones Científicas De Investigación
2,6-Diamino-4-(diethylamino)phenol trihydrochloride is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
Mecanismo De Acción
The mechanism of action of 2,6-Diamino-4-(diethylamino)phenol trihydrochloride involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form complexes with metal ions, which can influence its reactivity and biological activity. The pathways involved in its mechanism of action include electron transfer and coordination chemistry.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diaminophenol: Lacks the diethylamino group, resulting in different chemical properties.
4-(Diethylamino)phenol: Lacks the amino groups at positions 2 and 6, leading to different reactivity.
2,4-Diamino-6-(diethylamino)phenol: Similar structure but with different substitution pattern.
Uniqueness
2,6-Diamino-4-(diethylamino)phenol trihydrochloride is unique due to the presence of both amino and diethylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
32190-99-1 |
|---|---|
Fórmula molecular |
C10H20Cl3N3O |
Peso molecular |
304.6 g/mol |
Nombre IUPAC |
2,6-diamino-4-(diethylamino)phenol;trihydrochloride |
InChI |
InChI=1S/C10H17N3O.3ClH/c1-3-13(4-2)7-5-8(11)10(14)9(12)6-7;;;/h5-6,14H,3-4,11-12H2,1-2H3;3*1H |
Clave InChI |
JSHIBKQQGTTWLW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC(=C(C(=C1)N)O)N.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



